ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by:
- A 3-chlorophenyl carbamoyl methyl sulfanyl substituent at position 2.
- A methyl group at position 4.
- An ethyl ester at position 5. This scaffold is associated with diverse pharmacological activities, including antibacterial, anti-tuberculosis, and anticancer properties, as observed in structurally related dihydropyrimidinones .
Properties
IUPAC Name |
ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-5-10(17)7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFZRKUAMSXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and reagents like sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups, such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Anti-inflammatory Activity
Research indicates that derivatives of dihydropyrimidinones, including ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, show promising anti-inflammatory effects. Studies have demonstrated that modifications in the substituents on the pyrimidine ring can enhance anti-inflammatory properties. For instance, compounds with specific substitutions were shown to significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium .
2. Antihypertensive Activity
The compound has also been investigated for its antihypertensive properties. In studies involving various synthesized dihydropyrimidine carboxamides, it was found that certain structural modifications led to increased effectiveness in lowering blood pressure in animal models. The presence of electron-donating groups at specific positions on the phenyl ring was linked to enhanced activity .
3. Anticonvulsant Activity
Dihydropyrimidinones have been evaluated for anticonvulsant effects using maximal electroshock seizure methods. Compounds similar to this compound demonstrated significant anticonvulsant activity, making them potential candidates for further development in seizure management therapies .
4. Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrimidine derivatives. The unique structure of this compound may allow it to interact with viral enzymes or receptors, presenting opportunities for antiviral drug development .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of similar compounds:
Mechanism of Action
The mechanism of action of ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Pharmacological Activity Trends
- Anti-tuberculosis Activity: Pyrazolyl-substituted derivatives (e.g., ) exhibit notable anti-tuberculosis activity, likely due to interactions with mycobacterial enzymes. The target compound’s 3-chlorophenyl group may offer similar efficacy via halogen bonding .
- Anticancer Potential: Sulfanyl and carbamoyl groups (target compound) could enhance DNA intercalation or enzyme inhibition, as seen in thione-containing analogues .
- Metabolic Stability : Bis(trifluoromethyl)phenyl substituents () improve resistance to oxidative degradation compared to the target’s chlorophenyl group.
Physicochemical and Crystallographic Differences
- Hydrogen Bonding : The carbamoyl group in the target compound facilitates N–H···O hydrogen bonds, influencing crystal packing . In contrast, thione-containing analogues () form S···H interactions.
- Ring Puckering: Substituents at position 4 affect dihydropyrimidine ring conformation. For example, bulky groups (e.g., pyrazolyl in ) induce non-planar puckering, as analyzed via Cremer-Pople coordinates .
Biological Activity
Ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine ring substituted with an ethyl ester, a sulfanyl group, and a 3-chlorophenyl carbamoyl moiety. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Pyrimidine Core : Utilizing precursors that can undergo cyclization to form the pyrimidine structure.
- Substitution Reactions : Introducing the chlorophenyl and sulfanyl groups through nucleophilic substitution.
- Esterification : Converting the carboxylic acid to an ethyl ester.
This synthetic pathway is crucial for tailoring the compound's properties to enhance its biological activity.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For example, studies on related pyrimidine derivatives have shown their ability to inhibit viral replication in vitro. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated promising results against viruses such as tobacco mosaic virus (TMV) .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Preliminary studies suggest that similar pyrimidine derivatives possess significant antibacterial and antifungal activities. The mechanism of action is believed to involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .
Interaction with Biological Targets
Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. Research indicates that it may interact with enzymes or receptors involved in various disease processes. For instance, studies have shown that related compounds can act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and fat storage .
Comparative Analysis
To highlight the uniqueness of this compound compared to other pyrimidine derivatives, a comparative analysis is presented below:
Case Studies
- Antiviral Study : A study conducted on related pyrimidine compounds demonstrated approximately 50% inhibition of TMV replication in vitro, suggesting potential for further development in antiviral therapies .
- Antimicrobial Research : A recent study highlighted the antimicrobial activity of similar compounds against various bacterial strains, indicating that structural modifications could enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Synthesis and Optimization Q: What are the most reliable synthetic routes for preparing this compound, and how can reaction yields be optimized? A: The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of a substituted aldehyde, ethyl acetoacetate, and a thiourea derivative. Optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., HCl, FeCl₃) or ionic liquids to enhance reaction efficiency.
- Solvent systems : Polar aprotic solvents (e.g., ethanol, DMF) improve solubility and reaction homogeneity.
- Temperature control : Reactions typically proceed at reflux (~80–100°C) but may require lower temperatures to avoid side products like over-oxidized byproducts .
Structural Characterization Q: What analytical techniques are essential for confirming the molecular structure and purity? A: A combination of methods is required:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the pyrimidinone core) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons (e.g., methyl groups at C6) and carbons (e.g., carbonyl signals at ~165–170 ppm).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~1250 cm⁻¹) .
Advanced Research Questions
Mechanistic Studies Q: How can computational modeling elucidate the reaction mechanism and regioselectivity of sulfanyl group incorporation? A: Density Functional Theory (DFT) calculations can map energy profiles for intermediates, such as the thiourea-carbamoyl intermediate. Key steps include:
- Transition state analysis : Identifies barriers for nucleophilic attack at the pyrimidine C4 position.
- Electrostatic potential maps : Predict regioselectivity by highlighting electron-deficient sites (e.g., C4 in the dihydropyrimidine ring) .
- Molecular docking : Explores interactions between the sulfanyl group and hypothetical biological targets (e.g., enzyme active sites) .
Biological Activity and SAR Q: What structure-activity relationships (SAR) have been observed for analogs of this compound in pharmacological studies? A: Modifications to the 3-chlorophenyl and sulfanyl groups significantly impact bioactivity:
- 3-Chlorophenyl substitution : Enhances lipophilicity and membrane permeability, critical for antibacterial activity.
- Sulfanyl group : Replacing sulfur with oxygen reduces thiol-mediated enzyme inhibition (e.g., against Mycobacterium tuberculosis DHFR) .
- Methyl at C6 : Steric hindrance from the methyl group may limit binding to flat aromatic pockets in target proteins .
Data Contradictions in Crystallographic Studies Q: How can discrepancies in reported crystal packing data (e.g., hydrogen-bonding motifs) be resolved? A: Variations arise from solvent inclusion or polymorphism. Mitigation strategies include:
- Re-crystallization : Use solvents with low polarity (e.g., hexane/ethyl acetate) to minimize solvent trapping.
- Temperature-dependent studies : Monitor lattice changes during cooling (e.g., from 293 K to 100 K) to identify metastable forms .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to validate packing models .
Synthesis Scalability Challenges Q: What are the key bottlenecks in scaling up synthesis, and how can they be addressed? A: Critical issues include:
- Byproduct formation : Optimize stoichiometry (e.g., 1:1:1 molar ratio for aldehyde/β-ketoester/thiourea) to minimize dimerization.
- Purification : Use column chromatography with silica gel (60–120 mesh) and gradient elution (hexane → ethyl acetate) for large-scale separations .
- Reaction time : Microwave-assisted synthesis reduces time from hours to minutes while maintaining yield (>80%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
